

# A Comparative Analysis of Metacrine's FXR Agonists: MET409 and MET642

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## Compound of Interest

Compound Name: Monometacrine

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## An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two farnesoid X receptor (FXR) agonists developed by Metacrine, Inc.: MET409 and MET642. The information presented is based on publicly available clinical trial data and aims to offer an objective overview for researchers, scientists, and professionals in the field of drug development. While the initial topic of "**Monometacrine**" as an active metabolite of "Metacrine" could not be substantiated with available data, this guide focuses on the clinical candidates from the similarly named company, Metacrine, Inc., to provide relevant insights into their therapeutic potential.

Metacrine, Inc. is a clinical-stage biopharmaceutical company focused on developing treatments for liver and gastrointestinal diseases.<sup>[1]</sup> A core part of their strategy involves the development of non-bile acid FXR agonists.<sup>[1]</sup> The lead program has centered on MET409 and MET642 for conditions like non-alcoholic steatohepatitis (NASH).<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data from clinical trials of MET409 and MET642.

Parameter	MET409	MET642	Placebo	Study Population
Efficacy				
Relative Liver Fat Reduction (12 weeks)	38% (50 mg), 55% (80 mg)	Data not available in provided search results	6%	NASH Patients[3]
Patients with ≥30% Liver Fat Reduction	75% (50 mg), 93% (80 mg)	Projected to have meaningful reductions	Data not available	NASH Patients[3]
Alanine Aminotransferase (ALT) Reduction	Significant reduction at 80 mg	Data not available	No significant change	NASH Patients[3]
Biomarker Engagement				
C4 (7α-hydroxy-4-cholesten-3-one) Reduction	Data not available	Up to ~95% decrease in AUC	No significant change	Healthy Volunteers[4]
Safety & Tolerability				
Pruritus (Itching)	16% (50 mg, mild-moderate), 40% (80 mg, mild-moderate)	Not seen at any dose level in Phase 1	Data not available	NASH Patients[3][5]
LDL-Cholesterol Increase	6.8% (50 mg), 23.7% (80 mg)	Not seen at any dose level in Phase 1	-1.5%	NASH Patients[5]
Serious Adverse Events	None treatment-related	None reported	Data not available	NASH/Healthy Volunteers[2][3][4]

## Experimental Protocols

### MET409 Phase 1b/2a Study in NASH Patients:

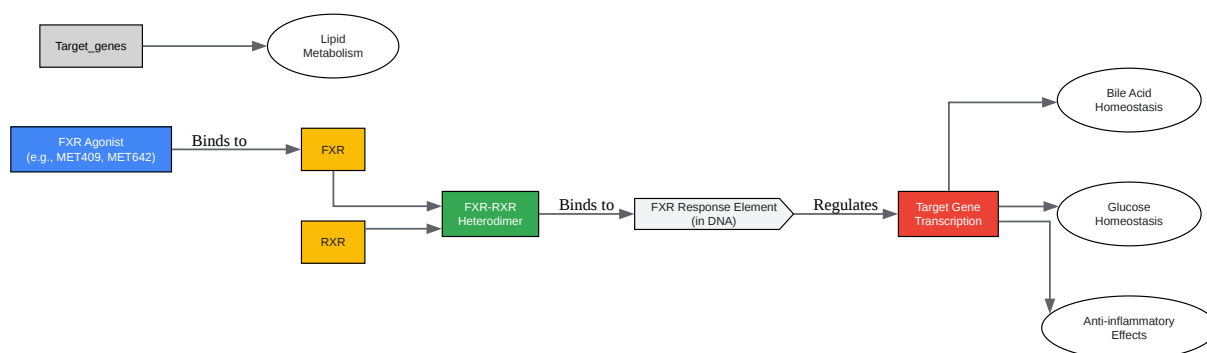
- Study Design: A 12-week, randomized, placebo-controlled study. An initial open-label cohort received 50 mg MET409 once daily for 4 weeks.[\[6\]](#) A subsequent cohort was randomized to receive 50 mg or 80 mg of MET409, or placebo, once daily for 12 weeks.[\[3\]](#)
- Patient Population: 58 patients with non-alcoholic steatohepatitis (NASH).[\[3\]](#)
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and efficacy.[\[3\]](#)
- Efficacy Assessment: Liver fat content was measured by MRI-PDFF (Magnetic Resonance Imaging-Proton Density Fat Fraction).[\[6\]](#) Liver function tests, including alanine aminotransferase (ALT), were also monitored.[\[3\]](#)[\[6\]](#)

### MET642 Phase 1 Study in Healthy Volunteers:

- Study Design: A first-in-human, randomized, placebo-controlled, double-blind study with single-ascending-dose (SAD) and multiple-ascending-dose (MAD) cohorts.[\[4\]](#)
- Patient Population: Healthy volunteers.
- Dosage: SAD cohorts received single doses from 10-300 mg. MAD cohorts received once-daily doses of 2.5-10 mg for 14 days.[\[4\]](#)
- Primary Objective: Evaluate the safety and tolerability of MET642.[\[4\]](#)
- Secondary Objectives: Assess pharmacokinetic (PK) parameters and FXR target engagement.[\[4\]](#)
- FXR Target Engagement Assessment: Measured by the reduction in 7 $\alpha$ -hydroxy-4-cholesten-3-one (C4), a blood biomarker of bile acid synthesis that decreases with FXR activation.[\[4\]](#)

## Visualizations

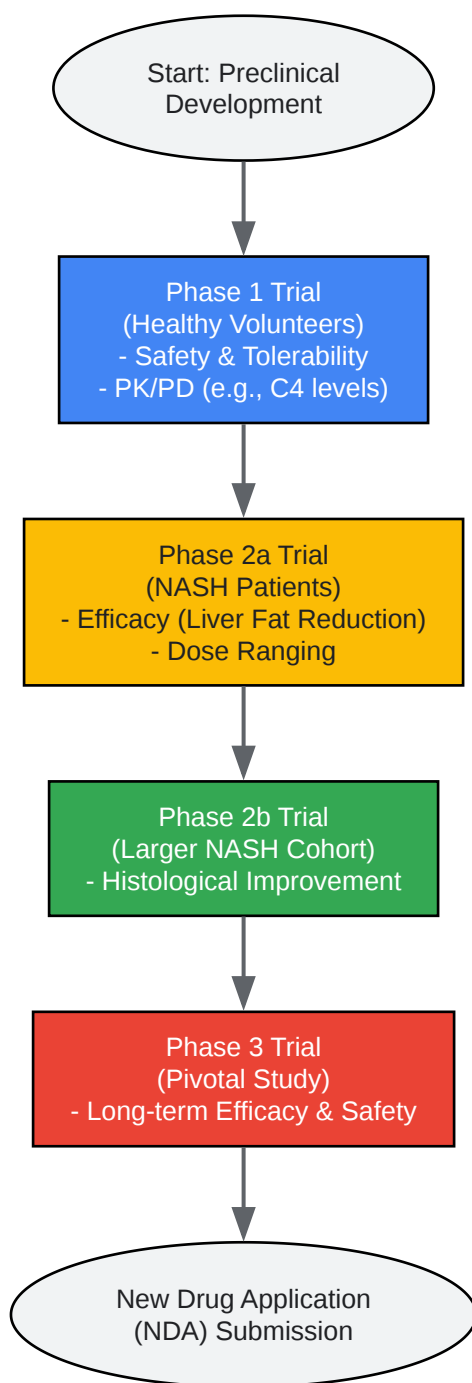
### FXR Signaling Pathway



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Caption: FXR signaling pathway activated by an agonist.

Clinical Trial Workflow for an FXR Agonist



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Caption: A typical clinical trial workflow for an FXR agonist.

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## References

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